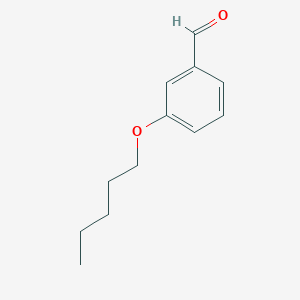

3-(Pentyloxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Pentyloxy)benzaldehyde is a unique chemical compound with the linear formula C12H16O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The IUPAC name for this compound is 3-(pentyloxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure of 3-(Pentyloxy)benzaldehyde can be represented by the SMILES string O=CC1=CC=CC(OCCCCC)=C1 . The InChI representation is 1S/C12H16O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3 .Physical And Chemical Properties Analysis

3-(Pentyloxy)benzaldehyde has a molecular weight of 192.26 . It is stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen

Green Chemistry Education

An experiment for undergraduate organic chemistry classes utilizes an ionic liquid as a solvent and catalyst for an organic reaction. This experiment includes a Knoevenagel condensation between benzaldehyde and malononitrile, showcasing innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Catalysis and Chemical Synthesis

A study on sulfated Ti-SBA-15 catalyst shows enhanced conversion of benzyl alcohol to benzaldehyde. This research indicates the potential of such catalysts in the synthesis of benzaldehyde, which has numerous industrial applications (Sharma, Soni, & Dalai, 2012).

Enzyme-Catalyzed Chemical Reactions

Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of (R)-benzoin derivatives. Research into the asymmetric synthesis of such derivatives explores innovative enzymatic approaches in chemical engineering (Kühl et al., 2007).

Molecular Structure Analysis

A comparative study of substituted benzaldehydes, including their molecular structure, vibrational spectral studies, and non-linear optical (NLO) properties, highlights the diverse applications of benzaldehyde derivatives in manufacturing dyes, perfumes, flavorings, and pharmaceuticals (Yadav, Sharma, & Kumar, 2018).

Insights into Chemical Reaction Mechanisms

Research provides insights into the catalysis of Stetter and benzoin reactions, particularly focusing on the role of the N-aryl substituent. This study contributes to understanding the mechanisms of reactions involving benzaldehyde derivatives (Collett et al., 2013).

Photocatalytic Applications

A study on graphitic carbon nitride as a metal-free photocatalyst demonstrates its effectiveness in the selective synthesis of benzaldehyde from benzyl alcohol. This research opens avenues for environmentally friendly photocatalytic applications (Lima et al., 2017).

Biotechnological Production

The bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor is explored for its potential in the flavor industry. This study bridges the gap between chemical synthesis and biotechnological production (Craig & Daugulis, 2013).

Nanoparticle Catalysis

Research on NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde presents a milder and more efficient approach to synthesizing benzaldehyde, illustrating the potential of nanoparticle catalysis in organic chemistry (Iraqui, Kashyap, & Rashid, 2020).

Structural Characterization

Studies on the structure of benzaldehyde derivatives, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, contribute to our understanding of their chemical properties and potential applications (Özay et al., 2013).

Photo-Oxidation Studies

A study on the photo-oxidation of benzyl alcohol to benzaldehyde using heteropolyacids-immobilized graphitic carbon nitride highlights a new approach to benzaldehyde production under environmentally benign conditions (Wu, An, & Song, 2020).

Kinetics of Chemical Reactions

Research into the kinetics of benzoin condensation catalyzed by thiazolium ion provides valuable insights into the reaction mechanisms and rates involving benzaldehyde derivatives (White & Leeper, 2001).

Genotoxicity Studies

A study on the genotoxicity of benzaldehyde in Drosophila melanogaster using the Wing Somatic Mutation and Recombination Test (SMART) contributes to understanding its genetic impact, which is crucial for its safe application in various industries (Deepa Pv et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-pentoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTVZBSJJCTNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentyloxy)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2742178.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2742185.png)

![N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2742187.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2742188.png)

![4-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742189.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide](/img/structure/B2742195.png)

![Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742197.png)